3-o-beta-d-Galactopyranosyl-d-galactose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHCIVVZVBCLE-IQVNANRASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Isolation of 3 O Beta D Galactopyranosyl D Galactose
Presence as a Structural Moiety within Polysaccharides and Oligosaccharides
This disaccharide is not typically found as a free molecule in nature but rather as a building block within more complex carbohydrates. Its presence has been confirmed in polysaccharides from lower plants and as a component of oligosaccharide chains in higher organisms.
The green alga Chlorella vulgaris possesses a cell wall rich in polysaccharides, including beta-D-galactans. nih.gov Mild acid hydrolysis of these galactans yields a variety of oligosaccharides, confirming the presence of different glycosidic linkages within the polymer. Among the hydrolysis products, 3-O-beta-D-galactopyranosyl-D-galactose has been identified, indicating a β-(1→3) linkage is one of the structural features of the Chlorella vulgaris galactan. nih.gov
Table 1: Disaccharides Identified from Mild Acid Hydrolysis of Chlorella vulgaris Galactan
| Disaccharide |
|---|
| This compound |
| 6-O-beta-D-galactopyranosyl-D-galactose |
| 6-O-(3-O-methyl-β-D-galactopyranosyl)-D-galactopyranose |
| 6-O-β-D-galactopyranosyl-3-O-methyl-D-galactopyranose |
| 6-O-(3-O-methyl-β-D-galactopyranosyl)-3-O-methyl-D-galactopyranose |
Data sourced from a study on the characterization of a beta-D-galactan from Chlorella vulgaris. nih.gov
Beyond its role in algal polysaccharides, this compound is also a constituent of more complex oligosaccharides in other biological contexts. For instance, a trisaccharide containing this unit has been isolated from human blood-group H substance. rsc.org This finding underscores the significance of this disaccharide as a structural element in functionally important glycoconjugates. The trisaccharide isolated was identified as O-α-D-galactopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-2-acetamido-2-deoxy-D-glucopyranose. rsc.org
Methodologies for Extraction and Purification from Biological Sources
The liberation and subsequent purification of this compound from its natural sources involve a multi-step process. This typically begins with the extraction of the parent polysaccharide, followed by controlled hydrolysis and chromatographic separation of the resulting oligosaccharide mixture.
The initial step often involves extracting the crude polysaccharides from the source material. For instance, hot water extraction is a common method for obtaining soluble polysaccharides from Chlorella vulgaris. nih.govnih.gov This may be followed by precipitation with ethanol (B145695) to concentrate the polysaccharide fraction. nih.gov
To release the desired disaccharide, the extracted polysaccharides undergo controlled hydrolysis. This can be achieved through either acidic or enzymatic methods.
Acid Hydrolysis : Mild acid hydrolysis, for example using sulfuric acid, can cleave the glycosidic bonds within the polysaccharide chain. ait.ac.th The conditions, such as acid concentration, temperature, and time, must be carefully controlled to favor the production of smaller oligosaccharides rather than complete breakdown to monosaccharides. ait.ac.th
Enzymatic Hydrolysis : Alternatively, enzymes with specific glycosidase activity can be employed for a more targeted hydrolysis. For example, emulsin, a preparation containing β-D-glucosidase and other glycosidases, has been used to synthesize and hydrolyze galactosyl-galactose linkages. cdnsciencepub.com
Following hydrolysis, the resulting mixture of mono-, di-, and other oligosaccharides requires purification to isolate this compound. A common strategy involves a series of chromatographic techniques.
Table 2: Chromatographic Methods for the Purification of this compound
| Chromatographic Method | Principle of Separation | Application in Purification |
|---|---|---|
| Gel Permeation Chromatography (GPC) | Separation based on molecular size. | Used to separate the mixture of oligosaccharides from monosaccharides and larger polysaccharide fragments. nih.gov |
| Ion Exchange Chromatography (IEC) | Separation based on charge. | Can be used to remove charged molecules like proteins or acidic polysaccharides from the neutral disaccharide. nih.gov |
| Paper Chromatography | Separation based on the differential partitioning of compounds between a stationary phase (paper) and a mobile phase (solvent). | A classical method used for the separation and identification of isomeric disaccharides. cdnsciencepub.com |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique. | Used for the final purification and quantification of the isolated disaccharide. nih.gov |
For example, in one method, the hydrolysate is first passed through a charcoal column. The adsorbed oligosaccharides are then selectively eluted with increasing concentrations of aqueous ethanol. cdnsciencepub.com The fractions enriched with the target disaccharide can be further purified by chromatography on a cellulose (B213188) column. cdnsciencepub.com
Synthetic Methodologies for 3 O Beta D Galactopyranosyl D Galactose
Enzymatic Synthesis Routes
Enzymatic methods provide a powerful avenue for the synthesis of oligosaccharides, often affording high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases and glycosidases are the primary biocatalysts employed for this purpose.
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide moiety from an activated sugar donor, typically a nucleotide-sugar, to an acceptor molecule. nih.gov The formation of the β-(1→3) linkage in 3-O-beta-D-Galactopyranosyl-D-galactose is mediated by specific β-1,3-galactosyltransferases. These enzymes exhibit high substrate specificity, ensuring the correct linkage is formed. The fundamental reaction involves the transfer of a galactose unit from Uridine 5′-diphosphate galactose (UDP-Gal) to the 3-hydroxyl group of a D-galactose acceptor. nih.gov
The biosynthesis of the related structure, galactosyl-β1,3-N-acetylglucosamine, relies on a UDP-galactose:N-acetylglucosamine 3-beta-galactosyltransferase. nih.gov This enzyme demonstrates the principle of using a specific transferase to create a β-1,3 linkage, a mechanism that is foundational to synthesizing the target compound. nih.gov While effective, the application of glycosyltransferases can be limited by the availability and cost of both the enzyme and the required sugar nucleotide donor. nih.gov
The yield and regioselectivity of enzymatic synthesis are highly dependent on the choice of enzyme and the optimization of reaction conditions. Glycosidases, such as β-galactosidases, which normally hydrolyze glycosidic bonds, can be used in a reverse or transglycosylation mode to synthesize oligosaccharides. nih.govihmc.us
In transglycosylation, a glycosyl donor (like lactose (B1674315) or o-nitrophenyl-β-D-galactopyranoside) provides the galactose unit, which is transferred to an acceptor (D-galactose). nih.gov The outcome is often a mixture of regioisomers, with the β-(1→6) linkage frequently being a major byproduct alongside the desired β-(1→3) linkage. nih.govcdnsciencepub.com However, careful selection of the enzyme source can favor the formation of the β-(1→3) bond. For instance, β-galactosidases from Bacillus circulans and Escherichia coli have been shown to produce β-(1→3)-linked products. nih.govnih.gov
Table 1: Enzyme Sources and Conditions for β-(1→3)-Galactoside Synthesis
| Enzyme Source | Donor Substrate | Acceptor | Linkage(s) Formed | Reference |
|---|---|---|---|---|
| E. coli β-D-galactosidase | o-nitrophenyl β-D-galactopyranoside | β-D-galactosyl-dipeptides | High yield of β-(1→3), very little β-(1→6) | nih.gov |
| Bacillus circulans β-galactosidase | Lactose | Cyclo-tetrasaccharide | β-(1→3) | nih.gov |
| Emulsin (commercial β-D-glucosidase) | D-galactose (self-condensation) | D-galactose | Mixture including β-(1→3) and β-(1→6) | cdnsciencepub.com |
| Bifidobacterium infantis Phosphorylase & E. coli Kinase | Galactose-1-phosphate | GalNAc, GlcNAc | β-(1→3) | nih.gov |
Chemical Synthesis Pathways
Chemical synthesis offers a versatile alternative to enzymatic routes, allowing for larger-scale production and the creation of analogs not accessible through biocatalysis. However, it requires a multi-step process involving complex protection and deprotection strategies.
The primary challenge in the chemical synthesis of this compound is achieving high stereoselectivity for the β-glycosidic bond. nih.gov The formation of a glycosidic linkage creates a new stereocenter at the anomeric carbon of the glycosyl donor. wikipedia.org The desired 1,2-trans configuration (which results in a β-linkage for galactose) is often achieved through neighboring group participation. news-medical.netnih.gov This involves placing a participating protecting group, such as an acyl group (e.g., acetate, benzoate), at the C-2 position of the glycosyl donor. news-medical.net This group assists in shielding the top face (β-face) of the intermediate oxocarbenium ion, directing the incoming acceptor to attack from the bottom (α-face), which, after inversion, results in the β-linkage. nih.gov
However, achieving exclusive β-selectivity can be complicated by factors such as the reactivity of the glycosyl donor and acceptor, the choice of solvent, and the promoter used for activation. rsc.org Without a participating group at C-2, or with highly reactive donors, a mixture of α and β anomers is often obtained. nih.gov
A successful chemical synthesis hinges on an effective protecting group strategy. nih.govresearchgate.net To selectively form the 3-O-glycosidic bond, all other hydroxyl groups on both the glycosyl donor and acceptor must be masked with protecting groups, leaving only the anomeric position of the donor and the C-3 hydroxyl of the acceptor available for reaction. news-medical.net
Protecting Groups: Orthogonal protecting group sets are essential, allowing for the selective removal of one group without affecting others. nih.gov Common protecting groups in carbohydrate chemistry include benzyl (B1604629) ethers (removed by hydrogenolysis), silyl (B83357) ethers (removed by fluoride (B91410) ions), and acetals like benzylidene (removed by acid hydrolysis). news-medical.netuniversiteitleiden.nl The choice of protecting group can also influence the reactivity of the hydroxyl groups and the stereochemical outcome of the glycosylation. researchgate.net
Activating Agents: The glycosylation reaction is initiated by an activating agent (promoter), which is typically a Lewis acid. wikipedia.org This agent facilitates the departure of the leaving group at the anomeric position of the glycosyl donor, generating the reactive electrophilic oxocarbenium ion. wikipedia.org The choice of leaving group and activating system is critical. Common glycosyl donors include:
Thioglycosides: Activated by promoters like N-iodosuccinimide (NIS) in combination with a Lewis acid such as triflic acid (TfOH) or silver triflate (AgOTf). wikipedia.org
Trichloroacetimidates: Activated by catalytic amounts of Lewis acids like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). rsc.org
Glycosyl Halides: Iodides, bromides, and chlorides can be activated by various promoters, including silver salts or Lewis acids. wikipedia.org
Pre-activation strategies, where the glycosyl donor is activated before the acceptor is added, have been developed to enhance stereocontrol, particularly in challenging glycosylations. nih.gov
Table 2: Common Activating Systems in Chemical Glycosylation
| Glycosyl Donor Type | Leaving Group | Typical Activating Agent(s) | Reference |
|---|---|---|---|
| Thioglycoside | -SR (e.g., -SPh, -SEt) | N-Iodosuccinimide (NIS) / Triflic acid (TfOH) | wikipedia.org |
| Trichloroacetimidate | -OC(=NH)CCl₃ | Trimethylsilyl triflate (TMSOTf) | rsc.org |
| Glycosyl Halide | -Br, -Cl, -I | Silver triflate (AgOTf), TMSI | wikipedia.org |
Preparation of Research-Grade Derivatives and Analogs of this compound (e.g., N-acetylated forms)
The synthesis of derivatives, particularly N-acetylated analogs like Galβ1-3GalNAc (Galacto-N-biose or the core of the T-antigen), is of significant biological interest. nih.gov These compounds are crucial for studying cell adhesion, immune responses, and cancer metastasis. nih.gov
Both enzymatic and chemical methods are employed for their synthesis.
Enzymatic Synthesis: The one-pot, two-enzyme system mentioned previously has been successfully applied to synthesize Galacto-N-biose (GNB) and Lacto-N-biose (LNB, Galβ1-3GlcNAc) with high efficiency. nih.gov
Chemical Synthesis: The chemical synthesis of 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-α-D-galactose requires careful manipulation of protecting groups on the N-acetylgalactosamine (GalNAc) acceptor. acs.org A common strategy involves using a phthalimido group as a precursor for the 2-acetamido functionality. The phthalimido group can participate in the glycosylation to ensure β-selectivity and is later converted to the desired acetamido group.
The synthesis of other derivatives, such as those with modifications at specific positions (e.g., C-6), has also been explored to create molecular probes and biologically active glycolipids. acs.org These syntheses often involve late-stage functionalization to introduce diversity into the final products. acs.org
Advanced Analytical and Structural Characterization of 3 O Beta D Galactopyranosyl D Galactose
Spectroscopic Techniques for Linkage and Configuration Determination (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural analysis of 3-O-β-D-Galactopyranosyl-D-galactose, providing definitive information on the connectivity and stereochemistry of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. Both ¹H and ¹³C NMR are used to identify the anomeric configuration (α or β) and the linkage position. For 3-O-β-D-Galactopyranosyl-D-galactose, the β-configuration of the glycosidic bond is confirmed by the chemical shift and coupling constant (J-value) of the anomeric proton (H-1') of the non-reducing galactose residue. A relatively large coupling constant (typically around 8 Hz) for the anomeric proton signal is characteristic of a β-linkage. rsc.org Furthermore, the chemical shift of the carbon atom involved in the glycosidic bond (C-3 of the reducing galactose unit) is significantly downfield compared to the corresponding carbon in a free galactose monosaccharide, confirming the 1→3 linkage. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign all proton and carbon signals unequivocally and confirm the through-bond connectivity between the two galactose units.
Mass Spectrometry (MS) provides information on the molecular weight and composition of the disaccharide. When coupled with fragmentation techniques (MS/MS), it can also offer insights into the glycosidic linkage. nih.gov Under collision-induced dissociation, the glycosidic bond cleaves to produce characteristic fragment ions, known as B and Y ions. The mass-to-charge ratio (m/z) of these fragments helps to confirm the identity of the constituent monosaccharides as galactose. While standard fragmentation may not definitively establish the linkage position for isomers, comparison with spectral libraries and analysis of cross-ring fragments can provide supportive evidence. nih.gov
Table 1: Representative NMR Data for Disaccharide Characterization
| Technique | Parameter | Expected Observation for 3-O-β-D-Galactopyranosyl-D-galactose | Structural Inference |
| ¹H NMR | Anomeric Proton (H-1') Signal | Doublet, δ ≈ 4.5 ppm, J ≈ 8 Hz | β-anomeric configuration |
| ¹³C NMR | Anomeric Carbon (C-1') Signal | δ ≈ 104 ppm | β-anomeric configuration |
| ¹³C NMR | Linkage Carbon (C-3) Signal | δ ≈ 80-83 ppm (downfield shift) | 1→3 glycosidic linkage |
| HMBC | Cross-peak | Correlation between H-1' and C-3 | Confirms H-1' is bonded to O-3 |
Chromatographic Methods for Purity Assessment and Quantification
Chromatography is essential for separating 3-O-β-D-Galactopyranosyl-D-galactose from reaction mixtures or natural extracts, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is the modern method of choice for the analysis of disaccharides due to its high resolution, speed, and sensitivity. sielc.comoup.com Several HPLC modes can be employed for the analysis of 3-O-β-D-Galactopyranosyl-D-galactose.
Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used, often with an amino- or amide-bonded stationary phase. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. sielc.com For detection, a Refractive Index Detector (RID) can be used, as it is a universal detector for sugars. However, RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. nih.gov Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also widely used and are compatible with gradient elution, offering better sensitivity. sielc.com Coupling HPLC with Mass Spectrometry (HPLC-MS) provides the highest specificity and sensitivity, allowing for simultaneous quantification and structural confirmation.
Table 2: Typical HPLC Conditions for Disaccharide Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Amino-propyl bonded silica | Amide-based HILIC |
| Mobile Phase | Acetonitrile/Water (e.g., 80:20 v/v) | Acetonitrile/Water gradient |
| Detector | Refractive Index (RI) | Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) |
| Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 1.0 mL/min |
Before the advent of HPLC, paper chromatography was a fundamental technique for the separation and identification of sugars. chromtech.com This method relies on the partitioning of solutes between a stationary phase (water adsorbed onto the cellulose (B213188) fibers of the paper) and a mobile phase (a developing solvent). kau.edu.saegyankosh.ac.in
For the analysis of disaccharides like 3-O-β-D-Galactopyranosyl-D-galactose, a spot of the sample mixture would be applied to a sheet of chromatography paper (e.g., Whatman No. 1). scribd.com The edge of the paper is then dipped into a solvent mixture, which travels up the paper by capillary action, separating the different sugars based on their relative solubilities in the two phases. egyankosh.ac.in The position of the separated sugars is visualized by spraying the paper with a reagent (e.g., aniline (B41778) phthalate (B1215562) or silver nitrate) followed by heating, which produces colored spots. kau.edu.sa The identity of a sugar is tentatively confirmed by comparing its retention factor (Rf) value to that of a known standard run on the same chromatogram. scribd.com
Table 3: Common Solvent Systems for Paper Chromatography of Sugars
| Solvent System (by volume) |
| n-Butanol : Acetic Acid : Water (4:1:5) |
| Pyridine : Ethyl Acetate : Water : Acetic Acid (5:5:3:1) |
| Isopropanol : Pyridine : Water : Acetic Acid (8:8:4:1) |
Glycosidic Linkage Analysis (e.g., Methylation analysis, fragmentation analysis, periodate (B1199274) oxidation)
Determining the specific (1→3) glycosidic linkage is crucial for confirming the identity of 3-O-β-D-Galactopyranosyl-D-galactose. Several chemical methods are employed for this purpose.
Methylation Analysis is a classic and definitive method for linkage determination. mdpi.com The procedure involves first protecting all free hydroxyl groups in the disaccharide with methyl groups (permethylation). The glycosidic bond is then hydrolyzed, breaking the disaccharide into two partially methylated monosaccharides. These are then reduced and acetylated to form partially methylated alditol acetates (PMAAs). The resulting PMAAs are volatile and can be identified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For 3-O-β-D-Galactopyranosyl-D-galactose, this analysis would yield two specific products: 1,3,5-tri-O-acetyl-2,4,6-tri-O-methylgalactitol (from the reducing galactose unit) and 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylgalactitol (from the non-reducing galactose unit). The identification of the former confirms the C-3 position was involved in the linkage.
Fragmentation Analysis in mass spectrometry, as mentioned earlier, involves the cleavage of the glycosidic bond to produce B and Y ions. While this confirms the monosaccharide units, further fragmentation of these ions or using advanced MS techniques can sometimes provide more detailed linkage information.
Periodate Oxidation (Malaprade reaction) is a chemical method that selectively cleaves the bond between carbon atoms that have adjacent hydroxyl groups (vicinal diols). stackexchange.comaalto.fi The consumption of sodium periodate (NaIO₄) and the products formed (such as formic acid and formaldehyde) provide information about the sugar's structure. ijsr.net In 3-O-β-D-Galactopyranosyl-D-galactose, the non-reducing galactose unit has vicinal diols at C-2'/C-3' and C-3'/C-4', which will be cleaved by periodate. The reducing galactose unit has a vicinal diol at C-4/C-5. Crucially, the hydroxyl group at C-3 is involved in the glycosidic bond and is therefore protected from oxidation. The hydroxyl groups at C-2 and C-4 are not vicinal to each other. By quantifying the amount of periodate consumed and the formic acid produced, the (1→3) linkage can be confirmed, as it results in a specific oxidation pattern that differs from other linkage isomers (e.g., 1→4 or 1→6).
Biological Functions and Molecular Recognition of 3 O Beta D Galactopyranosyl D Galactose Containing Structures
Role as a Core or Terminal Structure in Glycoproteins and Glycolipids
The table below summarizes the different roles of galactose-containing disaccharides in biological macromolecules.
| Role | Description | Example Molecule Containing the Structure |
| Core Structure | Forms part of the backbone or main chain of a larger polysaccharide. | Polysaccharides with β-(1→6)-glycoside bonds in the main chain can have side chains, which may contain the 3-O-beta-D-Galactopyranosyl-D-galactose linkage. medchemexpress.com |
| Terminal Structure | Located at the end of a carbohydrate chain, often exposed for molecular recognition. | As an epitope, it is the terminal part of a molecule that immune cells recognize. nih.gov |
Involvement in Cell-Cell Communication and Adhesion Mechanisms
The terminal galactose residues of glycoproteins and glycolipids are pivotal in mediating cell-to-cell interactions and adhesion. This process is often arbitrated by lectins, which are proteins that bind specifically to carbohydrates. dadamo.com The interaction between lectins on one cell and galactose-containing glycans on an adjacent cell can lead to cell agglutination (clumping) and is a fundamental mechanism for cell recognition and adhesion. dadamo.com For example, in the immune system of insects like the cockroach Periplaneta americana, a galactose-binding lectin is involved in the cellular immune response, suggesting a role in recognizing foreign entities based on the carbohydrates on their surfaces. nih.gov Although direct studies on this compound's role are specific, the established importance of terminal galactose in these processes strongly implies its participation when present as a terminal residue on cell surface glycoconjugates.
Modulation of Immune Responses by Polysaccharides Containing this compound
Polysaccharides derived from natural sources like fungi and plants are increasingly recognized for their ability to modulate the immune system. nih.gov Many of these immunomodulatory polysaccharides are complex heteroglycans containing a variety of sugars, including galactose. nih.gov These molecules can exert significant effects on immune function and inflammation. nih.gov For instance, polysaccharide extracts from Ganoderma lucidum have been shown to have immunomodulatory effects on macrophages, a type of white blood cell. nih.gov While the exact structures of all active polysaccharides are not always fully elucidated, the presence of galactose is a common feature among many with reported immune-enhancing properties.
Certain lectins that specifically bind to galactose can stimulate lymphocytes, a critical component of the adaptive immune system. For example, the abrus agglutinin, a galactose-specific lectin, has been shown to strongly stimulate the incorporation of thymidine (B127349) in human lymphocyte cultures, an indicator of cell proliferation and activation. This stimulation can be inhibited by the presence of free galactose or lactose (B1674315), confirming the specificity of the interaction. The activation of lymphocytes by these galactose-binding proteins demonstrates a direct pathway by which structures containing terminal galactose residues can trigger an immune response.
The interaction between galactose-containing structures and lectins is a well-established principle in biochemistry and immunology. Lectins are proteins with specific carbohydrate-recognition domains (CRDs) that allow them to bind to sugar moieties with high specificity. nih.gov Galactose-binding lectins, such as those found in snake venoms (C-type galectins), recognize terminal galactose residues on glycoconjugates. nih.gov This binding is often calcium-dependent and involves hydrogen bonds between amino acid residues in the lectin's binding site and the hydroxyl groups of the galactose molecule. nih.gov The specificity of these interactions allows lectins to be used as tools in research to identify and isolate molecules containing specific carbohydrate structures. gbiosciences.com
The table below details some examples of galactose-binding lectins and their characteristics.
| Lectin/Carbohydrate-Binding Protein | Source | Specificity | Biological Effect |
| Abrus Agglutinin | Abrus precatoris (Jequirity bean) | Galactose | Strong stimulation of human lymphocytes. |
| Ricin B chain | Ricinus communis (Castor bean) | Galactose, N-acetylgalactosamine | Lesser stimulation of human lymphocytes compared to abrus agglutinin. |
| Snake Venom Galectins (SVgals) | Various snake venoms | Terminal β-galactosides | Can induce various cellular responses, used as a tool in glycan research. nih.gov |
| Jacalin | Artocarpus integrifolia (Jackfruit) | α-D-Galactose | Binds to IgA, used in affinity chromatography. gbiosciences.com |
Enzymatic Hydrolysis and Metabolism within Biological Systems
The β-glycosidic bond linking the two galactose units in this compound can be broken down by specific enzymes. The primary enzymes responsible for this are β-galactosidases. These enzymes catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from larger carbohydrates. For example, the β-galactosidase from Escherichia coli is capable of hydrolyzing a range of substrates with the general structure β-d-galactopyranosyl-X, where the enzyme facilitates the cleavage of the bond to the galactose unit. nih.govnih.gov This enzymatic action releases free galactose, which can then enter into the metabolic pathways of the organism. The mechanism involves the enzyme acting on the lone pair of electrons of the glycosidic oxygen, facilitating the breakage of the bond. nih.govnih.gov
Applications of 3 O Beta D Galactopyranosyl D Galactose in Glycobiological Research and Biotechnology
Use as a Substrate for Glycosidase and Glycosyltransferase Studies
3-O-beta-D-Galactopyranosyl-D-galactose (also known as β-1,3-galactobiose) and its derivatives are crucial substrates for characterizing the activity and specificity of glycoside hydrolases (glycosidases) and glycosyltransferases. These enzymes are central to the biosynthesis, modification, and degradation of glycans.
The cleavage of the β(1→3) linkage in this disaccharide is a key step in the metabolism of certain complex carbohydrates, such as plant-derived arabinogalactans. For instance, studies on the gut commensal bacterium Bacteroides cellulosilyticus have shown that its degradation of Larch Wood Arabinogalactan releases β-1,3-galactooligosaccharides. northumbria.ac.uk These released oligosaccharides, including β-1,3-galactobiose, can then be metabolized by other gut bacteria like Bifidobacterium breve. northumbria.ac.uk The specific enzyme from B. breve responsible for this has been identified as a member of the glycoside hydrolase family 2 (GH2), which was shown to hydrolyze both β-1,3-galactobiose and β-1,3-galactotriose into galactose monomers. northumbria.ac.uk
The specificity of β-galactosidases, such as the well-studied LacZ from Escherichia coli, is high for the D-galactose unit but can be lower for the aglycone part (the non-sugar portion of the glycoside). nih.gov This allows the enzyme to hydrolyze a range of substrates with a β-D-galactopyranosyl group, including those with different linkages or aglycones. nih.govnih.gov By using isomers like this compound alongside other galactobioses (e.g., with β1-4 or β1-6 linkages), researchers can precisely map the substrate specificity and kinetic parameters of newly discovered glycosidases. For example, analogues such as O-beta-D-galactopyranosyl-D-xyloses have been used to evaluate the activity of intestinal lactase, a type of β-galactosidase, demonstrating how linkage position dramatically affects enzyme kinetics. nih.govnih.gov
Below is a data table summarizing the use of this compound and related compounds in enzyme studies.
| Enzyme/System | Substrate | Finding | Reference |
| Bifidobacterium breve UCC2003 | β-1,3-Galactobiose | The bgaA gene product, a GH2 family enzyme, hydrolyzes the substrate into galactose monomers, enabling cross-feeding. | northumbria.ac.uk |
| Lamb Intestinal Lactase | 3-O-beta-D-galactopyranosyl-D-xylose | The enzyme recognizes and cleaves this substrate, with a measured Km value of 4.5 mM, indicating a strong interaction. | nih.gov |
| Escherichia coli β-galactosidase | β-d-Galactopyranosyl azide | The enzyme can hydrolyze substrates with different atoms at the glycosidic linkage, providing insight into its catalytic mechanism. | nih.gov |
Application as a Building Block for Complex Glycan Synthesis
In chemical and enzymatic synthesis, this compound is a fundamental building block for constructing larger, more complex oligosaccharides and glycoconjugates. This disaccharide forms the core structure of important biological molecules, including the carbohydrate-protein linkage region of proteoglycans. dntb.gov.ua
The synthesis of complex glycans is a challenging field that requires precise control over stereochemistry and the strategic use of protecting groups. dntb.gov.ua Typically, the synthesis does not start with the intact disaccharide but rather involves its assembly from protected monosaccharide units (the building blocks), followed by further elongation. A common strategy involves:
Preparation of Building Blocks: A galactose donor and a galactose acceptor are prepared with orthogonal protecting groups. This ensures that only the desired hydroxyl groups react. For a β(1→3) linkage, the hydroxyl group at C-3 of the acceptor galactose must be available for glycosylation, while other positions are blocked.
Glycosylation: The galactose donor is activated and reacted with the acceptor to form the β(1→3) linked disaccharide. nih.gov
Deprotection/Further Glycosylation: The newly formed disaccharide can then be selectively deprotected at another position to act as an acceptor for the next glycosylation step, leading to the assembly of a larger oligosaccharide. beilstein-journals.org Alternatively, all protecting groups can be removed to yield the final product. nih.gov
This building block approach has been used to synthesize a variety of complex structures, including mucin-type O-glycans and the tetrasaccharide linker region of proteoglycans, which has the structure β-D-GlcA-(1→3)-β-D-Gal-(1→3)-β-D-Gal-(1→4)-β-D-Xyl. dntb.gov.uabeilstein-journals.org The presence of the Gal-(1→3)-Gal unit in this conserved region underscores its structural importance.
Development of Probes for Glycan Array Technologies
Glycan arrays are powerful high-throughput tools used to study carbohydrate-mediated interactions, particularly with glycan-binding proteins (GBPs) like lectins. frontiersin.org To create these arrays, individual glycans are immobilized on a surface. This compound and oligosaccharides containing this motif can be chemically modified to serve as probes for these arrays.
A common method involves introducing a functionalized linker or spacer to the reducing end of the glycan. This linker can then be used to covalently attach the glycan to the array surface. For example, oligosaccharides can be synthesized with an aminopropyl or azidopropyl spacer at the anomeric carbon. beilstein-journals.org This modification allows the glycan to be "printed" onto an appropriately activated slide, making it available to interact with proteins in a sample.
Recent advancements have led to the development of novel multifunctional linkers that enhance the utility of these probes. biorxiv.org For instance, a tri-functional linker containing an azido (B1232118) group allows the glycan probe to be:
Attached to different array surfaces for comparative binding studies. biorxiv.org
Made fluorescent via "click" chemistry, which enables the detection of glycan-protein interactions on the surface of intact cells. biorxiv.org
Used as an acceptor in enzymatic reactions to synthesize even more complex probes. biorxiv.org
Studies using on-chip synthesized glycopeptides have shown that binding affinity is influenced not only by the glycan structure itself but also by its density and the length of the spacer attaching it to the surface. frontiersin.org Therefore, probes derived from this compound are essential for the systematic investigation of these parameters in glycan recognition events.
Utilization in Investigating Carbohydrate-Mediated Biological Processes
Carbohydrate-mediated interactions are fundamental to countless biological processes, including cell-cell recognition, immune responses, and pathogen binding. frontiersin.org Structurally defined oligosaccharides like this compound are critical research tools for dissecting these interactions at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique used to study these events. nih.gov By using lactose (B1674315) analogues, which are structurally similar to galactobioses, researchers can investigate the conformational changes that occur when a glycan binds to a protein. A study on the binding of various galactosides to galectin-1 and mistletoe lectin revealed that the proteins selectively bind to a specific, pre-existing conformation of the glycan in solution. nih.gov This provides insight into the structural basis of lectin specificity. Using this compound in such studies helps to define the precise structural requirements for recognition by β-galactoside-binding lectins.
Furthermore, this disaccharide is instrumental in studying metabolic pathways and syntrophic interactions within complex microbial communities, such as the human gut microbiota. The demonstration that B. breve can grow on β-1,3-galactooligosaccharides released by B. cellulosilyticus is a clear example of cross-feeding, a vital process for community stability and function. northumbria.ac.uk Using pure this compound as the sole carbon source in culture experiments allows for the definitive identification and characterization of the metabolic pathways and transport proteins involved in its uptake and degradation. northumbria.ac.uk
Future Research Directions and Unanswered Questions for 3 O Beta D Galactopyranosyl D Galactose
Comprehensive Mapping of its Distribution and Biological Pathways
A fundamental yet largely unanswered question is the full extent of the natural distribution of 3-O-beta-D-galactopyranosyl-D-galactose. Currently, its presence has been confirmed in a limited number of plant species, including Virgilia oroboides and Aegle marmelos nih.gov. Additionally, the structural motif of β(1→3)-linked galactose is found in the exopolysaccharides of certain bacteria, such as Lactococcus lactis, where it contributes to the complex carbohydrate matrix surrounding the cells rug.nl.
Future research must expand this limited view. A systematic screening of diverse biological sources—plants, fungi, bacteria, and even animal tissues—is necessary to create a comprehensive distribution map. This could reveal previously unknown sources and highlight organisms where this disaccharide may play a significant biological role.
Furthermore, the specific biological pathways involving this compound are largely undefined. It is known that β-galactosidases from certain microorganisms, such as Lactobacillus helveticus and Aspergillus oryzae, can synthesize galacto-oligosaccharides (GOS) with β(1→3) linkages through their transglycosylation activity nih.govmdpi.com. However, the specific anabolic and catabolic pathways for this precise disaccharide in the organisms that produce it remain to be elucidated. Key research questions include:
What specific glycosyltransferases are responsible for its synthesis in nature?
How is its production regulated at the genetic and enzymatic levels?
What are the specific glycoside hydrolases that recognize and cleave this β(1→3) linkage?
Does it serve as a metabolic intermediate, a structural component, or a signaling molecule?
Answering these questions will require a combination of classical biochemistry, molecular biology, and advanced analytical techniques to isolate and characterize the enzymes and genes involved in its metabolism.
Advancements in Stereocontrolled Chemical Synthesis
The precise construction of the β(1→3) glycosidic linkage between two galactose units presents a significant challenge for synthetic chemists. The stereocontrolled formation of glycosidic bonds is notoriously difficult, often resulting in mixtures of anomers (α and β) and regioisomers. While enzymatic synthesis offers a green and highly specific route, chemical synthesis provides the flexibility to create modified analogs for functional studies.
Current research in carbohydrate chemistry is continually advancing the tools available for stereocontrolled glycosylation. Future directions in the chemical synthesis of this compound will likely focus on:
Development of Novel Glycosyl Donors and Acceptors: Designing galactose building blocks with specific protecting groups is crucial to control reactivity and ensure that the linkage forms at the desired 3-position of the acceptor molecule. Research into new protecting group strategies that allow for selective deprotection is ongoing.
Optimization of Promoters and Reaction Conditions: The choice of promoter (e.g., Lewis acids) and reaction conditions (temperature, solvent) is critical for controlling the stereochemical outcome of the glycosylation reaction. High-throughput screening of reaction conditions could accelerate the discovery of optimal protocols. A practical synthesis of a related tetrasaccharide containing the β-D-Gal-(1→3)-β-D-Gal motif has been achieved using a trichloroacetimidate donor, highlighting a promising avenue for further development nih.gov.
Chemoenzymatic Approaches: Combining the flexibility of chemical synthesis with the specificity of enzymatic reactions offers a powerful strategy. For instance, a novel D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase from Bifidobacterium infantis has been used in a one-pot, two-enzyme system for the efficient synthesis of related β1–3-linked galactosides nih.gov. This approach could be adapted for the synthesis of this compound.
These advancements will not only make this disaccharide more accessible for research but also enable the creation of a library of derivatives to probe its biological functions.
Exploration of its Therapeutic Potential within Glycoconjugates
Glycoconjugates—carbohydrates linked to proteins or lipids—are central to a vast array of biological processes, from cell-cell recognition to immune responses. The incorporation of specific oligosaccharides, such as this compound, into larger glycoconjugates could unlock significant therapeutic potential.
One promising area is the development of prebiotics. Galacto-oligosaccharides (GOS) containing β(1→3) linkages are known to exert prebiotic effects by selectively promoting the growth of beneficial gut bacteria, such as Bifidobacteria nih.govmdpi.com. These bacteria can ferment GOS to produce short-chain fatty acids, which have numerous health benefits, including maintaining gut barrier function and modulating the immune system nih.govfrontiersin.org. Future research should investigate the specific prebiotic activity of pure this compound and its potential for use in functional foods and therapeutics for gastrointestinal disorders.
Another exciting frontier is in immunology and oncology. The closely related Thomsen-Friedenreich antigen (T-antigen), which has the structure Galβ1–3GalNAcα, is a well-known tumor-associated carbohydrate antigen found on the surface of many cancer cells nih.gov. This raises the question of whether the Galβ1–3Gal motif could also serve as an epitope for immune recognition. It is known to act as an epitope, a site to which antibodies can bind nih.govebi.ac.uk. Future investigations should explore:
The potential of glycoconjugates containing this compound to act as vaccines, stimulating an immune response against cancer cells or pathogens that display this structure.
Its role in cell adhesion and signaling, particularly in the context of cancer metastasis and inflammation ajol.info.
The development of targeted therapies, such as antibody-drug conjugates, that specifically recognize this disaccharide on diseased cells.
The table below summarizes potential research avenues for the therapeutic application of glycoconjugates containing this disaccharide.
| Therapeutic Area | Research Direction | Potential Application |
| Gastroenterology | Investigate prebiotic effects on gut microbiota composition and function. | Development of novel prebiotics for improving gut health and treating dysbiosis-related diseases. |
| Oncology | Evaluate its immunogenicity and potential as a tumor-associated carbohydrate antigen. | Design of cancer vaccines or immunotherapies that target cells expressing this glycan. |
| Infectious Diseases | Explore its role as a receptor for pathogens or as an immune modulator. | Development of anti-adhesion therapies or adjuvants for vaccines. |
Integration into Systems Biology for Holistic Glycome Analysis
Systems biology aims to understand the complex interactions within biological systems as a whole. Glycomics, a subset of this field, focuses on characterizing the entire complement of sugars (the glycome) in an organism or cell. The integration of this compound into systems-level analyses is a critical next step to understanding its broader biological context.
A key tool in glycomics is the glycan array, where a collection of different carbohydrate structures are immobilized on a surface to probe their interactions with proteins, antibodies, or whole cells. The inclusion of this compound and its derivatives on these arrays would be invaluable for:
Identifying Novel Lectins and Antibodies: Screening biological samples against these arrays could identify new proteins that specifically bind to this disaccharide, providing clues to its function. For example, some studies suggest that peanut agglutinin (PNA), a well-known lectin, may bind to the terminal Galβ1,3Gal motif researchgate.net.
Biomarker Discovery: The presence of antibodies against this glycan, or the glycan itself, in bodily fluids could serve as a biomarker for certain diseases. A trisaccharide containing this motif has been detected in fruits and suggested as a potential biomarker for fruit consumption .
Mapping Glycan-Protein Interaction Networks: By identifying the binding partners of this compound, researchers can begin to map its position within the complex web of interactions that govern cellular processes.
A holistic understanding of the glycome requires not only identifying the structures present but also quantifying their abundance and understanding their dynamic changes in response to different physiological and pathological states. The development of specific reagents, such as monoclonal antibodies or engineered lectins that recognize this compound, will be essential for its detection and quantification in complex biological samples using techniques like mass spectrometry and immunohistochemistry. This will ultimately allow for a more complete and integrated view of its role in health and disease.
Q & A
Q. Key Considerations :
- Avoid Commercial Bias : Prioritize peer-reviewed synthesis protocols over supplier-dependent methods.
- Interdisciplinary Validation : Combine structural biology (crystallography), biophysics (SPR), and computational modeling for robust conclusions.
- Ethical Handling : Adhere to safety guidelines for carbohydrate handling (e.g., OSHA standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
